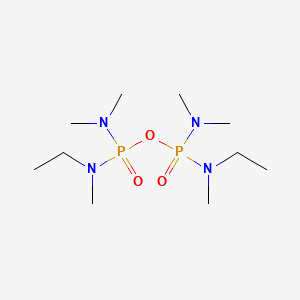![molecular formula C8H21NSSi B14485879 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine CAS No. 65575-47-5](/img/structure/B14485879.png)
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine is an organic compound that features a trimethylsilyl group, a propyl chain, a sulfanyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine typically involves the reaction of 3-(trimethylsilyl)propyl halide with ethanethiol, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylsilyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-silylated amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets through its amine and sulfanyl groups. These interactions can modulate various biochemical pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethanol
- 2-{[3-(Trimethylsilyl)propyl]sulfanyl}acetic acid
Uniqueness
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine is unique due to its combination of a trimethylsilyl group, a sulfanyl group, and an amine group
Properties
CAS No. |
65575-47-5 |
|---|---|
Molecular Formula |
C8H21NSSi |
Molecular Weight |
191.41 g/mol |
IUPAC Name |
2-(3-trimethylsilylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H21NSSi/c1-11(2,3)8-4-6-10-7-5-9/h4-9H2,1-3H3 |
InChI Key |
HZFYPDCGQLWZQS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


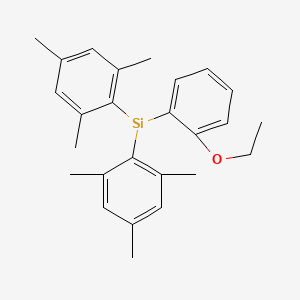

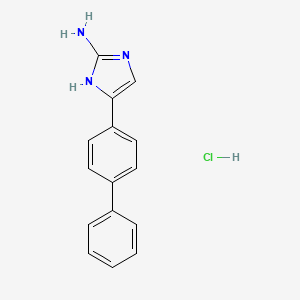
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)
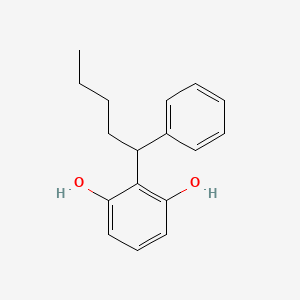

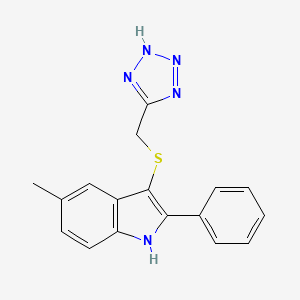
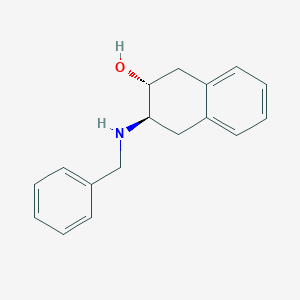
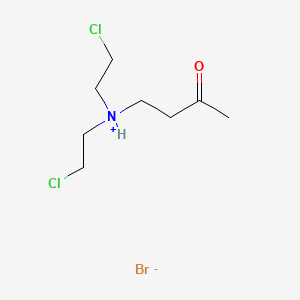
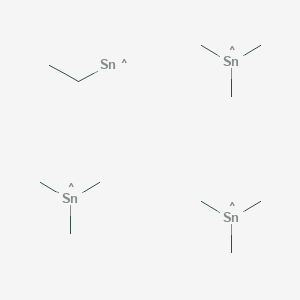

![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
